ZL006

Übersicht

Beschreibung

ZL006 ist eine niedermolekulare Verbindung, die für ihre potenziellen therapeutischen Wirkungen bekannt ist, insbesondere im Bereich des Neuroschutzes. Es ist ein Inhibitor der Interaktion zwischen neuronaler Stickstoffmonoxid-Synthase und postsynaptischer Dichteprotein-95, die eine entscheidende Rolle bei verschiedenen neurologischen Erkrankungen spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Kondensationsreaktion zwischen 3,5-Dichlorsalicylaldehyd und 4-Aminosalicylsäure synthetisiert, gefolgt von einer Reduktion mit Natriumborhydrid . Die Reaktionsbedingungen umfassen typischerweise:

Kondensationsreaktion: Wird in einem organischen Lösungsmittel wie Ethanol oder Methanol bei Raumtemperatur durchgeführt.

Reduktion: Natriumborhydrid wird als Reduktionsmittel verwendet, und die Reaktion wird bei niedrigen Temperaturen durchgeführt, um eine Zersetzung zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs mit größeren Reaktoren und die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Heißschmelzextrusion wurden untersucht, um die Löslichkeit und Bioverfügbarkeit von this compound zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ZL006 is synthesized through a condensation reaction between 3,5-dichlorosalicylaldehyde and 4-aminosalicylic acid, followed by reduction with sodium borohydride . The reaction conditions typically involve:

Condensation Reaction: Conducted in an organic solvent such as ethanol or methanol at room temperature.

Reduction: Sodium borohydride is used as the reducing agent, and the reaction is carried out at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Techniques such as hot-melt extrusion have been explored to improve the solubility and bioavailability of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ZL006 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Halogenatome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid wird häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Neuroprotection in Ischemic Stroke

ZL006 has been investigated for its neuroprotective effects in models of ischemic stroke. Studies have demonstrated that this compound can reduce infarct volume and ameliorate neurological deficits when administered via targeted liposome delivery systems. For instance, T7-conjugated liposomes containing this compound showed enhanced transport across the blood-brain barrier (BBB) and improved therapeutic outcomes compared to unmodified formulations .

Table 1: Efficacy of this compound in Ischemic Stroke Models

Hematopoietic Stem Cell Differentiation

This compound has been shown to promote the differentiation of hematopoietic stem cells, making it a potential candidate for treating leukopenia induced by chemotherapeutic agents. In animal models, this compound effectively increased peripheral leukocyte counts following leukopenia induced by 5-fluorouracil treatment . This property suggests that this compound could serve as an alternative to biologics like granulocyte colony-stimulating factor (G-CSF), with advantages in terms of stability and cost.

Table 2: Effects of this compound on Hematopoiesis

| Study Reference | Treatment Type | Outcome |

|---|---|---|

| Chemotherapy-induced leukopenia | Increased peripheral leukocytes; improved recovery |

Potential Treatment for Neurodegenerative Diseases

Research indicates that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce oxidative stress and neuronal damage associated with amyloid-beta toxicity in neuronal cell cultures . The activation of the Akt/Nrf2 signaling pathway appears to be a key mechanism through which this compound exerts its protective effects against neurotoxicity.

Table 3: Neuroprotective Mechanisms of this compound

| Study Reference | Mechanism Explored | Key Findings |

|---|---|---|

| Oxidative stress reduction | Decreased apoptosis; improved cell viability | |

| Nitric oxide modulation | Reduced levels of nitrate/nitrite in cerebellum |

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

- Ischemic Stroke Treatment : In a study using a rat model of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects when delivered via T7-conjugated liposomes, leading to reduced infarct size and improved functional outcomes .

- Alzheimer's Disease Models : In vitro studies using Aβ1–42-treated neuronal cells revealed that this compound significantly mitigated oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Hematological Recovery : Animal studies indicated that this compound effectively stimulated leukocyte production following chemotherapy-induced leukopenia, highlighting its role as a supportive treatment during cancer therapies .

Wirkmechanismus

ZL006 exerts its effects by inhibiting the interaction between neuronal nitric oxide synthase and postsynaptic density protein-95. This inhibition reduces the production of nitric oxide, which is implicated in neurotoxicity and neuronal damage . The compound also potentiates the effects of gamma-aminobutyric acid type A receptors, contributing to its neuroprotective and analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tat-NR2B9c: Ein Peptid, das die gleiche Interaktion stört, aber unterschiedliche pharmakokinetische Eigenschaften hat.

Einzigartigkeit von ZL006

This compound ist einzigartig aufgrund seines spezifischen Designs, die Interaktion zwischen neuronaler Stickstoffmonoxid-Synthase und postsynaptischer Dichteprotein-95 zu stören, ohne andere Protein-Protein-Interaktionen zu beeinflussen. Diese Spezifität reduziert potenzielle Nebenwirkungen und erhöht sein therapeutisches Potenzial .

Biologische Aktivität

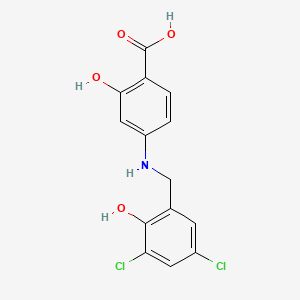

ZL006, chemically known as 4-(3,5-dichloro-2-hydroxy-benzylamino)-2-hydroxybenzoic acid, is a small molecule primarily recognized for its role as an inhibitor of the PSD95/nNOS interaction. This compound has garnered attention for its potential therapeutic applications in neurological disorders, including depression and aggression-related behaviors. The following sections detail the biological activity of this compound, supported by experimental findings and case studies.

This compound acts by selectively targeting the PSD95/nNOS complex, which is involved in the regulation of nitric oxide (NO) synthesis in neurons. By inhibiting this interaction, this compound reduces NO production without affecting N-methyl-D-aspartate receptor (NMDAR) activity directly, thus minimizing side effects associated with global inhibition of these pathways. The compound has demonstrated an IC50 value in the nanomolar range, indicating its potency in inhibiting nNOS activity .

1. Aggressive Behavior Mitigation

A study conducted on mice subjected to social isolation (SI) demonstrated that this compound significantly reduced aggressive behaviors. The administration of this compound via intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) routes resulted in decreased attack counts, shorter attack durations, and longer latencies to attack compared to control groups. Notably, these effects persisted for up to 72 hours post-administration without impacting locomotor activity .

Table 1: Effects of this compound on Aggressive Behavior in Mice

| Treatment | Attack Count | Attack Duration (s) | Attack Latency (s) |

|---|---|---|---|

| Vehicle | High | Long | Short |

| Low-dose this compound | Moderate | Moderate | Moderate |

| High-dose this compound | Low | Short | Long |

2. Antidepressant and Anxiolytic Properties

This compound has also been evaluated for its antidepressant-like effects in various animal models. In a recent study, this compound-05, a derivative of this compound, exhibited rapid onset of antidepressant and anxiolytic effects within one hour of administration. This compound showed efficacy in reducing ischemic injury during stroke and improving long-term functional outcomes .

Table 2: Summary of Antidepressant Effects of this compound-05

| Model | Effect Observed | Onset Time |

|---|---|---|

| Normal Mice | Antidepressant | 1 hour |

| Chronic Mild Stress Mice | Anxiolytic | 1 hour |

| Stroke Model | Reduced ischemic injury | Within 12 hours post-stroke |

Study on Depression Models

In a controlled study involving Flinders Sensitive Line (FSL) and Wistar Kyoto rats—both established models for depression—this compound was administered at varying doses. The findings suggested that doses around 10 mg/kg elicited significant antidepressant-like responses without affecting locomotion or causing adverse effects .

Study on Stroke Recovery

Another preclinical evaluation highlighted the neuroprotective properties of this compound-05 during acute ischemic events. The treatment significantly reduced infarct volumes and improved neurological outcomes when administered within a critical window post-stroke .

Future Directions

Research into this compound continues to explore its pharmacokinetics, optimal dosing strategies, and broader therapeutic applications beyond aggression and depression. Ongoing studies aim to translate these findings into clinical settings to evaluate efficacy and safety profiles in human subjects.

Eigenschaften

IUPAC Name |

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYSQSXRFVKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181226-02-7 | |

| Record name | 1181226-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does ZL006 exert its antidepressant-like effects in the brain?

A1: this compound acts by inhibiting the interaction between PSD-95 (Postsynaptic density protein 95) and neuronal nitric oxide synthase (nNOS) within the NMDA receptor signaling pathway []. This inhibition appears to modulate neuronal activity in specific brain regions associated with stress and depression. Studies in Wistar Kyoto rats, a strain known for exhibiting depression-like behaviors, demonstrated that this compound administration, like the nNOS inhibitor TRIM, reduced immobility time in the forced swimming test, a common measure of antidepressant efficacy []. Furthermore, both this compound and TRIM increased neuronal activation (as measured by c-FOS expression) in the lateral septum, periaqueductal gray, and paraventricular nucleus of the hypothalamus following the forced swim test []. Conversely, both compounds reduced forced swim-induced neuronal activation in the dorsal dentate gyrus and ventral CA1 regions of the hippocampus []. These findings suggest that this compound's antidepressant-like effects may stem from its ability to fine-tune neuronal activity within a network of brain regions involved in stress response and emotional regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.